molecular formula C22H21N3O5S B11344914 5-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11344914
M. Wt: 439.5 g/mol
InChI Key: DATCSVUMAJWWJA-UHFFFAOYSA-N
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Description

6-HYDROXY-5-[2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-5-[2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiazepine ring: This step involves the reaction of a substituted phenylamine with a thioamide under acidic conditions to form the benzothiazepine core.

    Introduction of the hydroxy and methoxy groups: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the tetrahydropyrimidine ring: This involves the cyclization of a diamine with a diketone under basic conditions to form the tetrahydropyrimidine ring.

    Final coupling: The benzothiazepine and tetrahydropyrimidine intermediates are coupled under mild conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the compound.

Scientific Research Applications

6-HYDROXY-5-[2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-HYDROXY-5-[2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its complex structure, which combines multiple functional groups and rings, leading to diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

6-hydroxy-5-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C22H21N3O5S/c1-24-20(27)19(21(28)25(2)22(24)29)14-11-18(12-8-9-15(26)16(10-12)30-3)31-17-7-5-4-6-13(17)23-14/h4-10,18,26-27H,11H2,1-3H3

InChI Key

DATCSVUMAJWWJA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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